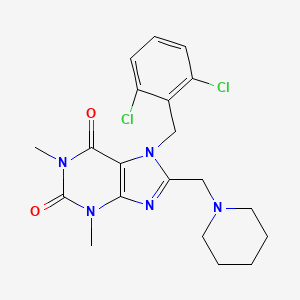

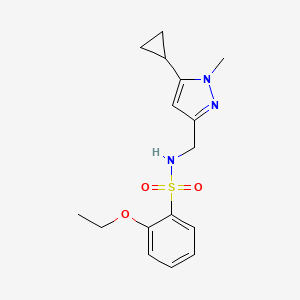

![molecular formula C14H12BrNO4 B2834763 [Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386276-93-3](/img/structure/B2834763.png)

[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

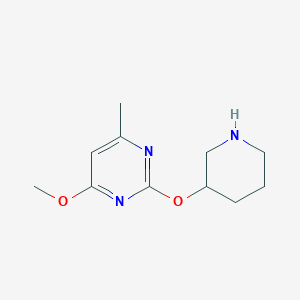

The compound “[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen, and a phenyl group, which is a functional group comprised of six carbon atoms bonded in a hexagonal planar ring . The molecule also contains a carbamoyl group (NH2CO), a bromine atom, and a carboxylate ester group (CO2CH3).

Scientific Research Applications

Palladium-Catalyzed Arylations

"[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate" has been utilized in the palladium-catalyzed direct arylation of heteroaromatics. Specifically, methyl 5-bromo-2-furoate, a related compound, serves as an alternative to 2-halofurans for such reactions, providing an efficient pathway to synthesize biheteroaryls. These substrates, due to their ester groups at C5, prevent dimer or oligomer formation, enhancing yield and variety in the coupling of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).

Hofmann Rearrangement Mediation

The compound is also relevant in the context of Hofmann rearrangement of carboxamides mediated by N-Bromoacetamide. This efficient procedure is pivotal for generating various protected amines or diamines, crucial precursors in synthetic chemistry. The procedure minimizes side products and enhances yields, particularly in the production of methyl and benzyl carbamates (Jevtić, Dǒsen-Micovic, Ivanović, & Ivanovic, 2016).

Synthesis of Antimicrobial Agents

The synthesis and characterization of certain derivatives, including the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, lead to compounds with potential as antimicrobial agents. These derivatives, after a series of reactions, yield compounds like azetidines, which are then screened for antimicrobial activity, showcasing the chemical's utility in developing new antimicrobial solutions (Doraswamy & Ramana, 2013).

properties

IUPAC Name |

[2-(N-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-16(10-5-3-2-4-6-10)13(17)9-19-14(18)11-7-8-12(15)20-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVKWWLTZNYJOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

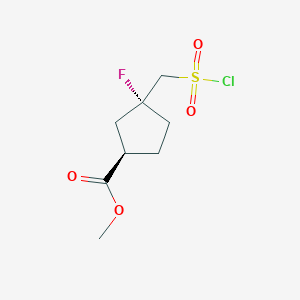

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)

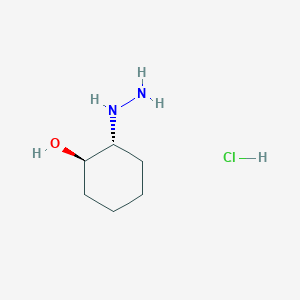

![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)

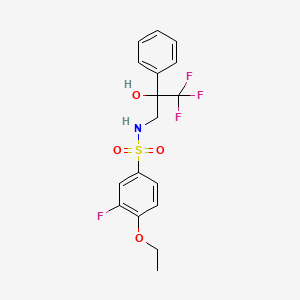

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)

![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)